molecular formula C14H19N3O B14789174 2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14789174
M. Wt: 245.32 g/mol
InChI Key: FDENOZJENAHVCE-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide is a chiral organic compound that features both an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide typically involves the reaction of 2-cyanobenzylamine with a suitable butanamide derivative. One common method includes the use of nitrosonium ions to transform an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without affecting the cyano group on the benzene ring .

Industrial Production Methods

Industrial production of cyanobenzyl compounds, including (S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide, often involves the reduction of p-cyanobenzoic acid ester or p-cyanobenzaldehyde using reducing agents such as sodium borohydride. This process is advantageous due to its mild conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various amines, oxides, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile, facilitating various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide is unique due to its chiral nature and the presence of both an amino and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-7-5-4-6-11(12)8-15/h4-7,10,13H,9,16H2,1-3H3

InChI Key

FDENOZJENAHVCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1C#N)N

Origin of Product

United States

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